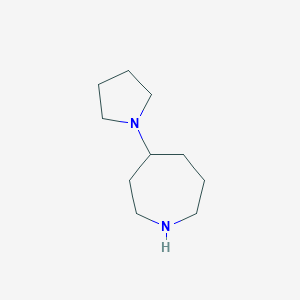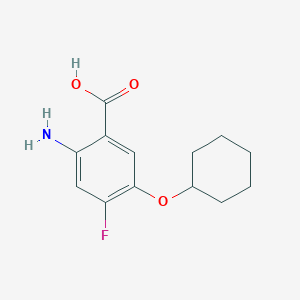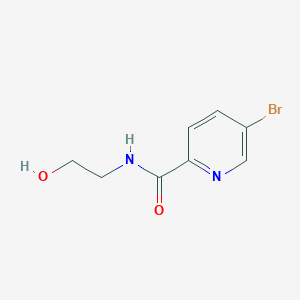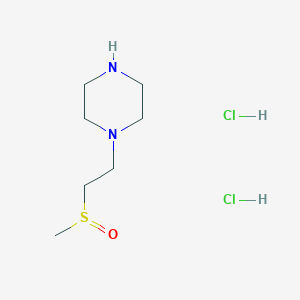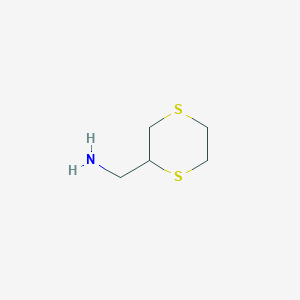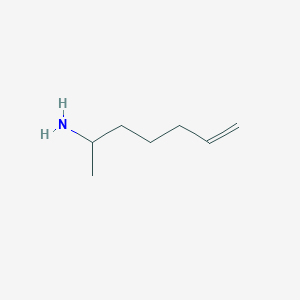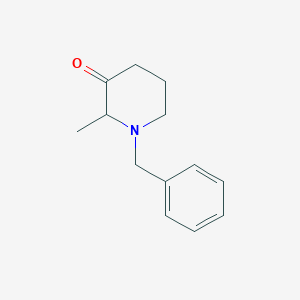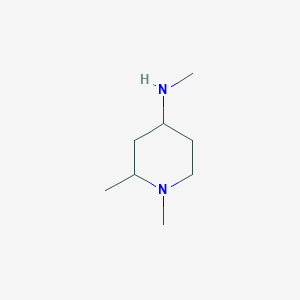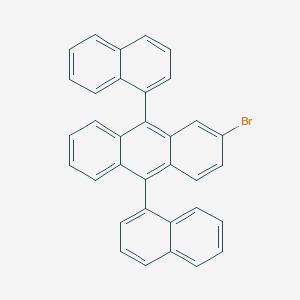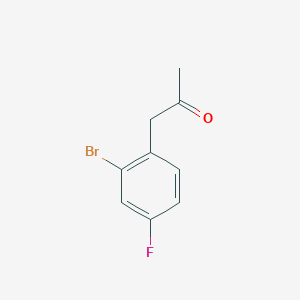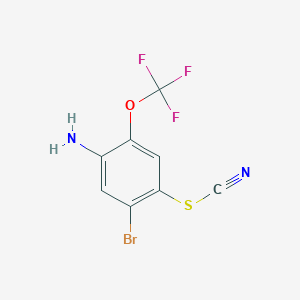
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline
Vue d'ensemble
Description
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H4BrF3N2OS . It has a molecular weight of 313.10 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is 1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 . The compound has a complexity of 293 and a topological polar surface area of 84.3 Ų .Physical And Chemical Properties Analysis
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline has a molecular weight of 313.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 311.91798 g/mol .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis of Aniline Derivatives : An improved synthesis process for aniline derivatives like 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been developed. This compound, prepared from 4-trifluoromethoxy aniline, achieved a high reaction yield of 97% and product purity over 99.5% (Ding Zhi-yuan, 2011).
- Antimicrobial Properties : Studies on N-derivatives of anilines, including 2,5-dichloro-4-thiocyanatoaniline, demonstrated strong antibacterial activities against Staphylococcus aureus (R. Kimura et al., 1962).
Novel Compounds and Applications
- Benzothiazole Derivatives : The synthesis of novel compounds like 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed potential for antimicrobial activity against various bacteria (T. Bhagat et al., 2012).
- Glycosylidene-Spiro-Heterocycles : A reaction involving thiocyanate ions led to the formation of glycosylidene-spiro-thiazolidine and -thiazoline derivatives, indicating potential applications in chemical synthesis (E. Ősz et al., 1999).
Chemical Properties and Analysis
- Regioselective Reactions : Studies on the regioselective bromination of anilines reveal insights into reaction mechanisms and chemical properties, which could be relevant for further application in chemical synthesis (Giorgio Cerichelli et al., 2006).
Propriétés
IUPAC Name |
[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWDDCBPNXWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674928 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline | |
CAS RN |
1133115-30-6 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
